N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide
Description
Starting Material: The difluoromethylcyclohexyl intermediate.
Reagents: Methylsulfonyl chloride and a base such as triethylamine.
Conditions: The reaction is performed at low temperatures to control the exothermic nature of the sulfonylation process.
Formation of the Pyrrolidine-1-carboxamide Moiety
Starting Material: The intermediate from the previous step.
Reagents: Pyrrolidine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Key steps include:
Continuous Difluoromethylation: Utilizing microreactors to ensure precise control over reaction conditions.
Automated Sulfonylation: Employing automated systems to handle the exothermic nature of the reaction safely.
Coupling Reactions: Using high-throughput reactors to facilitate the formation of the final product.
Properties
IUPAC Name |
N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2N3O3S/c1-16-22(20,21)11-6-7-18(8-11)13(19)17-10-4-2-9(3-5-10)12(14)15/h9-12,16H,2-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSAGAHARJJWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCN(C1)C(=O)NC2CCC(CC2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide typically involves multiple steps:
-
Formation of the Difluoromethylcyclohexyl Intermediate
Starting Material: Cyclohexane.
Reagents: Difluoromethylating agents such as difluoromethyl bromide.
Conditions: The reaction is usually carried out under anhydrous conditions with a base like potassium carbonate to facilitate the substitution reaction.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the difluoromethyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction of the sulfonyl group can yield sulfides or thiols.
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Substitution
Reagents: Nucleophiles like amines or alcohols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic processes, enhancing the efficiency of certain reactions.
Material Science: Used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structural features.
Biochemical Probes: Employed in the study of biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Used in the development of agrochemicals, such as herbicides and fungicides.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonyl and pyrrolidine moieties contribute to its overall stability and bioactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(trifluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.
N-[4-(difluoromethyl)phenyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: Contains a phenyl ring instead of a cyclohexyl ring, affecting its reactivity and applications.
Uniqueness
N-[4-(difluoromethyl)cyclohexyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide is unique due to the combination of its difluoromethyl group and cyclohexyl ring, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
